5-Iodo-1-methyl-3,1-benzoxazine-2,4-dione
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Overview
Description
5-Iodo-1-methyl-3,1-benzoxazine-2,4-dione is a heterocyclic compound that contains an oxazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methyl-3,1-benzoxazine-2,4-dione typically involves the iodination of 1-methyl-3,1-benzoxazine-2,4-dione. One common method includes the reaction of 1-methyl-3,1-benzoxazine-2,4-dione with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methyl-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-methyl-3,1-benzoxazine-2,4-dione.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazines depending on the nucleophile used.
Oxidation Reactions: Products include oxides or other higher oxidation state derivatives.
Reduction Reactions: Products include 1-methyl-3,1-benzoxazine-2,4-dione.
Scientific Research Applications
5-Iodo-1-methyl-3,1-benzoxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Iodo-1-methyl-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,1-benzoxazine-2,4-dione: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione: Contains a chlorine atom instead of iodine, leading to different reactivity and applications.
1-Methyl-6-nitro-2H-3,1-benzoxazine-2,4-dione: Contains a nitro group, which imparts different electronic properties and reactivity.
Uniqueness
5-Iodo-1-methyl-3,1-benzoxazine-2,4-dione is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and potentially broadens its range of applications in scientific research and industry .
Properties
Molecular Formula |
C9H6INO3 |
---|---|
Molecular Weight |
303.05 g/mol |
IUPAC Name |
5-iodo-1-methyl-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6INO3/c1-11-6-4-2-3-5(10)7(6)8(12)14-9(11)13/h2-4H,1H3 |
InChI Key |
KNPAUOKHMYOIMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)I)C(=O)OC1=O |
Origin of Product |
United States |
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